REACTION_CXSMILES
|
C1C2=C3C(=CC=C2NC1)NC(C(OC)=O)=C3.[C:17]([O:21][C:22]([N:24]1[C:35]2[C:27](=[C:28]3[C:32](=[CH:33][CH:34]=2)[NH:31][C:30]([C:36]([O:38]C)=[O:37])=[CH:29]3)[CH2:26][CH2:25]1)=[O:23])([CH3:20])([CH3:19])[CH3:18].CCN(C(C)C)C(C)C>CN(C=O)C>[C:17]([O:21][C:22]([N:24]1[C:35]2[C:27](=[C:28]3[C:32](=[CH:33][CH:34]=2)[NH:31][C:30]([C:36]([OH:38])=[O:37])=[CH:29]3)[CH2:26][CH2:25]1)=[O:23])([CH3:20])([CH3:18])[CH3:19]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 1 hr at 25° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The final product was purified by Prep HPLC (SymmetrPrep C18, 7 μm, 19×150 mm column)
|
Type
|
WASH
|
Details
|
eluted at 10 ml/min (0.01% TFA in water/acetonitrile) with a gradient
|
Type
|
WAIT
|
Details
|
10% acetonitrile in 5 min
|
Duration
|
5 min
|
Type
|
WAIT
|
Details
|
10% to 50% acetonitrile in 15 min
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
maintaining 50% acetonitrile in 5 min
|
Duration
|
5 min
|
Type
|
WAIT
|
Details
|
50% to 100% acetonitrile in 5 min
|
Duration
|
5 min
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC2=C3C=C(NC3=CC=C21)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13 mg | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 215% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |